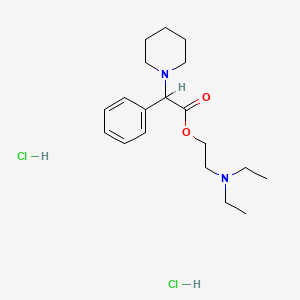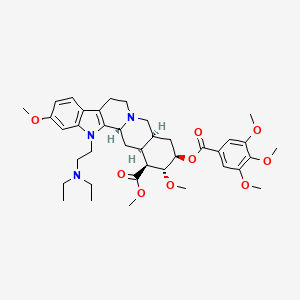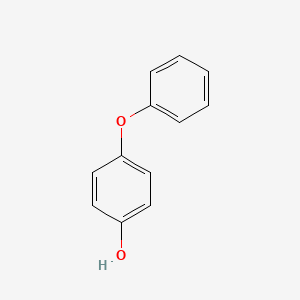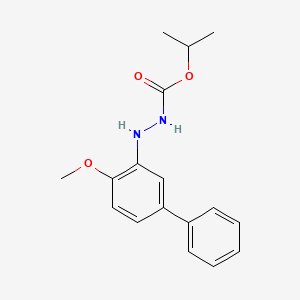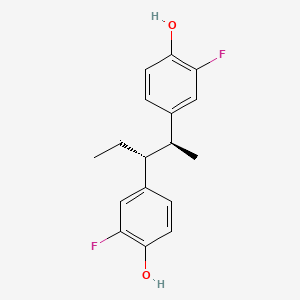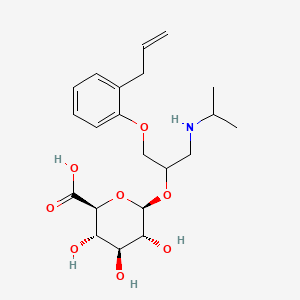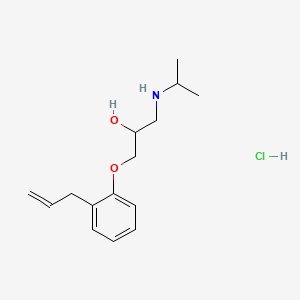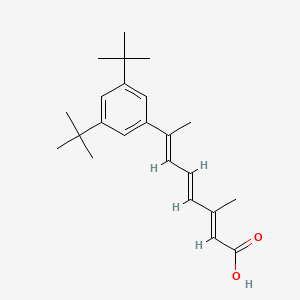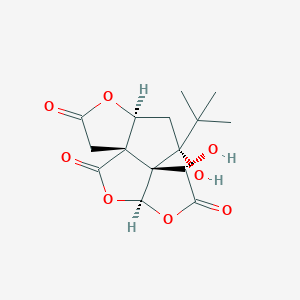
Bilobalid
Übersicht
Beschreibung
Bilobalid ist ein biologisch aktives Sesquiterpenoid-Trilacton, das in den Blättern des Ginkgo biloba-Baums vorkommt. Es ist bekannt für seine neuroprotektiven Eigenschaften und ist einer der wichtigsten Bestandteile, die zu den medizinischen Vorteilen von Ginkgo biloba-Extrakten beitragen . This compound hat eine einzigartige Struktur, die sich durch ein 15-Kohlenstoff-Gerüst und drei Lactonringe auszeichnet, was es zu einer bedeutenden Verbindung sowohl in der traditionellen als auch in der modernen Medizin macht .
Wissenschaftliche Forschungsanwendungen
Bilobalide has a wide range of scientific research applications:
Neuroprotection: Bilobalide is extensively studied for its neuroprotective effects.
Anti-inflammatory: Bilobalide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Antioxidant: Bilobalide acts as an antioxidant, scavenging free radicals and reducing oxidative stress.
Metabolic Regulation: Bilobalide has been found to regulate metabolic pathways, including lipid metabolism and glucose homeostasis.
Wirkmechanismus
Target of Action
Bilobalide, a predominant sesquiterpene trilactone constituent of Ginkgo biloba leaves, has been found to be a negative allosteric modulator at the GABA A and GABA A -rho receptors . It may possibly be selective for the subunits predominantly implicated in cognitive and memory functioning .
Mode of Action
Bilobalide interacts with its targets, primarily the GABA A and GABA A -rho receptors, by acting as a negative allosteric modulator . This means it binds to these receptors and decreases their activity, which can lead to changes in neuronal signaling.
Biochemical Pathways
Bilobalide has been shown to affect several biochemical pathways. It can suppress MAPK and AKT/NF-κB p65 signaling, thereby suppressing the production of inflammatory cytokines including IL-1β, IL-6, and TNF-α . It also has neuroprotective properties under conditions such as hypoxia/ischemia, seizure activity, and peripheral nerve damage .
Pharmacokinetics
Pharmacokinetic studies have indicated that bilobalide may have the characteristics of rapid absorption, good bioavailability, wide distribution, and slow elimination . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of bilobalide’s action are diverse. It has been shown to enhance cell viabilities, inhibit apoptosis, attenuate mitochondrial membrane potential depolarization, and suppress caspase 3 cleavage through the PI3K/Akt signaling pathway . Furthermore, it has been found to down-regulate both p-JNK1/2 and p-p38 MAPK expression .
Action Environment
Ginkgo biloba, the source of bilobalide, is a relict tree species showing high resistance to adverse biotic and abiotic environmental factors . This suggests that the action, efficacy, and stability of bilobalide may be influenced by various environmental factors. Specific studies on how environmental factors influence bilobalide’s action are currently limited .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Bilobalide is derived from geranylgeranyl pyrophosphate (GGPP), which is formed by the addition of farnesyl pyrophosphate (FPP) to an isopentenyl pyrophosphate (IPP) unit to form a C15 sesquiterpene . This formation goes through the mevalonate pathway (MVA) and methylerythritol phosphate (MEP) pathway . Bilobalide has been shown to have neuroprotective effects and can induce the liver enzymes CYP3A1 and CYP1A2 , which may be partially responsible for interactions between ginkgo and other herbal medicines or pharmaceutical drugs.
Cellular Effects
Bilobalide has been shown to enhance cell viabilities, inhibit apoptosis, attenuate mitochondrial membrane potential depolarization, and suppress caspase 3 cleavage through the PI3K/Akt signaling pathway . It has also been found to have protective properties towards cerebral injury .
Molecular Mechanism
Bilobalide exerts its effects at the molecular level through various mechanisms. It has been found to be a negative allosteric modulator at the GABA A and GABA A -rho receptors . Furthermore, it has been shown to inhibit Aβ-induced and STAT3-dependent expression of TNF-α, IL-1β, and IL-6 in primary astrocyte culture .
Temporal Effects in Laboratory Settings
The effects of Bilobalide have been studied over time in laboratory settings. For instance, it has been shown that Bilobalide treatment suppressed caspase 3 cleavage, reduced the LC3-II/LC3-I ratio, and promoted angiogenesis in rat brains following MCAO by activating the NOS and Akt pathways .
Dosage Effects in Animal Models
In animal models, the effects of Bilobalide vary with different dosages. For example, in a rabbit model of osteoarthritis, Bilobalide was administered intraperitoneally 60 minutes before induction of middle cerebral artery occlusion (MCAO). After reperfusion, it was found that pretreatment with Bilobalide (5, 10 mg/kg) significantly decreased neurological deficit scores, infarct volume, infarct weight, brain edema, and concentrations of MDA, nitric oxide, TNF-α, IL-1β, and increased SOD activity .
Metabolic Pathways
Bilobalide is involved in the mevalonate pathway (MVA) and methylerythritol phosphate (MEP) pathway . It is derived from geranylgeranyl pyrophosphate (GGPP), which is formed by the addition of farnesyl pyrophosphate (FPP) to an isopentenyl pyrophosphate (IPP) unit to form a C15 sesquiterpene .
Transport and Distribution
It has been suggested that ginkgolides, including Bilobalide, are synthesized in the fibrous root and main root periderm, and these compounds are then transported through the old stem cortex and phloem to the leaves .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Bilobalid umfasst aufgrund seiner komplexen Struktur mehrere komplexe Schritte. Eine bemerkenswerte Methode ist die asymmetrische Synthese, die die folgenden Schritte umfasst :
Bildung des zentralen carbocyclischen Rings: Dies wird durch diastereoselektive radikalische Cyclisierung erreicht.
Oxidations- und Reduktionsschritte: Diese Schritte sind entscheidend für die Bildung der Lactonringe und das Erreichen der gewünschten Stereochemie.
Endmontage: Die letzten Schritte beinhalten die Bildung der Trilactonstruktur durch selektive Oxidations- und Umlagerungsreaktionen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt oft durch Extraktion aus Ginkgo biloba-Blättern. Der Prozess umfasst:
Extraktion: Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die aktiven Verbindungen aus den Blättern zu extrahieren.
Reinigung: Techniken wie Chromatographie werden verwendet, um this compound von anderen Komponenten zu isolieren.
Kristallisation: Das gereinigte this compound wird dann kristallisiert, um es in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Bilobalid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden. Übliche Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Lactonringe zu modifizieren. Natriumborhydrid ist ein übliches Reduktionsmittel, das in diesen Reaktionen verwendet wird.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Lactonringen.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Neuroprotektion: this compound wird umfassend auf seine neuroprotektiven Wirkungen untersucht.
Entzündungshemmend: this compound zeigt entzündungshemmende Eigenschaften, indem es die Produktion von pro-inflammatorischen Zytokinen hemmt.
Antioxidans: this compound wirkt als Antioxidans, fängt freie Radikale ab und reduziert oxidativen Stress.
Stoffwechselregulation: Es wurde festgestellt, dass this compound Stoffwechselwege reguliert, darunter den Lipidstoffwechsel und die Glukosehomöostase.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:
Neuroprotektion: This compound moduliert die Aktivität von Gamma-Aminobuttersäure-Rezeptoren, bietet Neuroprotektion durch Reduzierung von Exzitotoxizität und oxidativem Stress.
Entzündungshemmend: This compound hemmt den Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)-Signalweg, wodurch die Produktion von entzündungsfördernden Zytokinen reduziert wird.
Vergleich Mit ähnlichen Verbindungen
Bilobalid wird oft mit anderen Terpenoidverbindungen verglichen, die in Ginkgo biloba vorkommen, wie z. B. Ginkgoliden. Während sowohl this compound als auch Ginkgolide ähnliche biosynthetische Pfade teilen, ist this compound aufgrund seines einzigartigen tert-Butyl-Substituenten und seiner spezifischen neuroprotektiven und entzündungshemmenden Eigenschaften einzigartig . Ähnliche Verbindungen umfassen:
- Ginkgolid A
- Ginkgolid B
- Ginkgolid C
- Ginkgolid J
- Ginkgolid K
This compound zeichnet sich durch seine einzigartige Struktur und spezifischen biologischen Aktivitäten aus, was es zu einer wertvollen Verbindung für verschiedene therapeutische Anwendungen macht.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Bilobalide involves the cyclization of Ginkgolide A, which is obtained from the leaves of Ginkgo biloba tree. The cyclization reaction involves the formation of a lactone ring and subsequent elimination of a water molecule to form Bilobalide.", "Starting Materials": [ "Ginkgolide A" ], "Reaction": [ "Ginkgolide A is dissolved in anhydrous dichloromethane", "Triethylamine is added to the solution as a catalyst", "The reaction mixture is stirred at room temperature for several hours", "The solvent is evaporated to obtain a crude product", "The crude product is purified by column chromatography to obtain Bilobalide" ] } | |
CAS-Nummer |
33570-04-6 |
Molekularformel |
C15H18O8 |
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
(1S,4R,7R,9R,11S)-9-tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.01,11.04,8]tetradecane-2,6,13-trione |
InChI |
InChI=1S/C15H18O8/c1-12(2,3)14(20)4-6-13(5-7(16)21-6)10(19)23-11-15(13,14)8(17)9(18)22-11/h6,8,11,17,20H,4-5H2,1-3H3/t6-,8-,11-,13-,14+,15?/m0/s1 |
InChI-Schlüssel |
MOLPUWBMSBJXER-ISSLQHLCSA-N |
Isomerische SMILES |
CC(C)(C)[C@@]1(C[C@H]2[C@@]3(C14[C@H](C(=O)O[C@H]4OC3=O)O)CC(=O)O2)O |
SMILES |
CC(C)(C)C1(CC2C3(C14C(C(=O)OC4OC3=O)O)CC(=O)O2)O |
Kanonische SMILES |
CC(C)(C)C1(CC2C3(C14C(C(=O)OC4OC3=O)O)CC(=O)O2)O |
Aussehen |
Solid powder |
melting_point |
300°C |
| 33570-04-6 | |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(-)-Bilobalide; Bilobalide; Bilobalid. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bilobalide interact with its targets to exert its effects?
A1: Bilobalide exhibits its effects through interactions with various molecular targets.
- Mitochondria: Bilobalide has been shown to protect mitochondria from ischemia-induced damage by preserving complex I and III activities, thereby maintaining cellular energy levels [, ]. It can also improve mitochondrial respiration and reduce mitochondrial swelling induced by calcium [].
- Neurotransmitter Receptors: Bilobalide interacts with neurotransmitter systems, notably by antagonizing the GABA(A) receptor []. It also inhibits NMDA-induced chloride fluxes, potentially through modulation of glycine/GABA-operated channels, leading to protection against membrane phospholipid breakdown [].
- Signaling Pathways: Bilobalide influences key cellular signaling pathways. It can activate the Akt/eNOS pathway, promoting cell survival and angiogenesis []. Conversely, it can inhibit the NF-κB pathway, reducing inflammation and protecting dopaminergic neurons from apoptosis [].
Q2: What are the downstream effects of bilobalide's interaction with its targets?
A2: Bilobalide's interaction with its targets triggers a cascade of downstream effects contributing to its therapeutic potential:
- Anti-inflammatory Effects: Bilobalide suppresses inflammatory responses by reducing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) [, ], inhibiting M1 macrophage polarization [, ], and downregulating the expression of iNOS and COX-2 [].
- Antioxidant Activity: Bilobalide combats oxidative stress by increasing the activity of antioxidant enzymes like SOD and catalase [, ] and upregulating the Nrf2/HO-1 pathway [].
- Neuroprotection: Bilobalide protects neurons from damage by reducing glutamate release [, , ], promoting GDNF and VEGF expression [], and inhibiting apoptosis [, ].
- Anti-adipogenic Effects: Bilobalide inhibits adipogenesis by downregulating adipogenic transcription factors and genes [] while promoting lipolysis through the AMPK signaling pathway [, ].
- Anticancer Activity: Bilobalide shows potential in combating cancer by inhibiting gastric carcinoma cell growth and inducing apoptosis []. It may also inhibit colorectal cancer progression by suppressing M2 macrophage polarization [].
Q3: What is the molecular formula, weight, and spectroscopic data of bilobalide?
A: Bilobalide is a unique sesquiterpene trilactone with the molecular formula C15H18O8 and a molecular weight of 326.29 g/mol []. Detailed spectroscopic data, including NMR and mass spectrometry, can be found in Nakanishi et al. (1971) [].
Q4: Is there any information available about the material compatibility and stability of bilobalide under various conditions?
A4: While the provided research focuses primarily on bilobalide's biological activity, some insights into its stability can be gleaned:
- Extraction and Isolation: Bilobalide can be successfully extracted and isolated from Ginkgo biloba leaves using various solvents and chromatographic techniques [, , ]. This suggests a degree of stability under those conditions.
- Formulation: Research indicates efforts to develop stable formulations of bilobalide, such as controlled-release tablets, to improve its bioavailability and therapeutic efficacy [, ].
Q5: What is known about the pharmacokinetics (absorption, distribution, metabolism, and excretion) of bilobalide?
A5: Research indicates that bilobalide demonstrates favorable pharmacokinetic properties:
- Blood-Brain Barrier Permeability: Bilobalide can cross the blood-brain barrier, reaching therapeutically relevant concentrations in the brain [, , ].
- Metabolism: Studies using rat liver microsomes suggest that bilobalide undergoes metabolism, although the specific metabolic pathways require further investigation [].
Q6: What is the pharmacodynamic profile of bilobalide?
A6: Bilobalide exhibits a wide range of pharmacodynamic effects, interacting with various molecular targets to exert its therapeutic effects. These include:
- Antioxidant Activity: Bilobalide scavenges free radicals and enhances antioxidant enzyme activity [, , ].
- Anti-inflammatory Action: Bilobalide reduces the production of pro-inflammatory cytokines and inhibits inflammatory pathways [, , , , ].
- Neuroprotection: Bilobalide protects neurons from various insults, including excitotoxicity, ischemia, and amyloid-beta toxicity [, , , , , , ].
Q7: What evidence supports the in vitro and in vivo efficacy of bilobalide?
A7: Numerous studies highlight the therapeutic potential of bilobalide in various disease models:
- Neuroprotection: Bilobalide has shown efficacy in both in vitro and in vivo models of stroke, Alzheimer's disease, and Parkinson's disease [, , , , , , , , ]. For instance, it reduces infarct size and improves neurological function in rodent stroke models [, ].
- Anti-inflammatory Effects: Bilobalide effectively reduces inflammation in models of colitis and osteoarthritis [, , ].
- Anticancer Activity: Preclinical studies have demonstrated the ability of bilobalide to inhibit the growth of gastric carcinoma cells both in vitro and in vivo [].
- Metabolic Effects: Bilobalide has shown promise in regulating lipid metabolism by inhibiting adipogenesis and promoting lipolysis in adipocytes [, ].
Q8: What is the safety profile of bilobalide?
A8: While research suggests that bilobalide is generally well-tolerated, further investigations are necessary to establish a comprehensive safety profile.
- Toxicity Studies: Some studies have investigated the potential toxicity of bilobalide. For example, one study found no apparent toxicity in uninfected cells or animals treated with bilobalide [].
- Adverse Effects: While generally considered safe, high doses of bilobalide might be associated with adverse effects, as observed in one study where intrathecal administration above a certain dose led to adverse reactions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





